C108297
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Overview
Description
C108297 is a selective glucocorticoid receptor modulator. It has shown significant potential in reducing obesity by decreasing caloric intake and increasing lipolysis and fat oxidation. Additionally, it has anti-inflammatory properties, making it a valuable compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C108297 involves multiple steps, including the formation of a pyrazolo[3,4-g]hexahydro-isoquinoline core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
C108297 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
C108297 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glucocorticoid receptor modulation and its effects on various chemical reactions.
Biology: Investigated for its role in modulating glucocorticoid receptors and its impact on cellular processes.
Medicine: Explored for its potential therapeutic effects in treating obesity, inflammation, and stress-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Mechanism of Action
C108297 exerts its effects by selectively modulating glucocorticoid receptors. It binds to these receptors with high affinity, altering their interaction with downstream effector molecules. This modulation leads to reduced caloric intake, increased lipolysis, and fat oxidation, as well as decreased inflammation. The molecular targets and pathways involved include the hypothalamic corticotropin-releasing hormone gene expression and the inhibition of pro-inflammatory cytokine expression .
Comparison with Similar Compounds
Similar Compounds
C113176: Another selective glucocorticoid receptor modulator with similar properties but different molecular structure.
RU486 (Mifepristone): A non-selective glucocorticoid receptor antagonist with broader effects on steroid receptors
Uniqueness
C108297 is unique due to its high selectivity for glucocorticoid receptors and its dual agonistic and antagonistic properties. This selectivity allows it to modulate specific pathways without causing widespread side effects, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C30H36FN3O4S |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline |
InChI |
InChI=1S/C30H36FN3O4S/c1-29(2,3)23-5-11-27(12-6-23)39(35,36)33-14-13-24-17-28-22(18-30(24,20-33)21-38-16-15-37-4)19-32-34(28)26-9-7-25(31)8-10-26/h5-12,17,19H,13-16,18,20-21H2,1-4H3/t30-/m1/s1 |
InChI Key |
OMKDFVUMRKROMY-SSEXGKCCSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C108297; C 108297; C-108297. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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